

spectroscopic analysis (NMR, IR) for confirming sodium adipate structure

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Compound of Interest

Compound Name: Sodium adipate

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Spectroscopic Confirmation of Sodium Adipate: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data to confirm the chemical structure of **sodium adipate**, contrasting it with its precursor, adipic acid. Detailed experimental protocols and data interpretation are presented to aid in the accurate identification and quality control of **sodium adipate**.

Introduction

Sodium adipate, the sodium salt of adipic acid, is utilized in various applications, including as a food additive and in pharmaceutical formulations. Ensuring the complete conversion of adipic acid to **sodium adipate** is critical for product quality and performance. This guide details the use of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to unequivocally confirm the structure of **sodium adipate** and differentiate it from potential impurities like unreacted adipic acid.

Comparative Spectroscopic Analysis

The primary structural difference between adipic acid and **sodium adipate** lies in the terminal carboxylic acid groups (-COOH) of adipic acid being converted to carboxylate groups (-

COO⁻Na⁺) in **sodium adipate**. This conversion leads to distinct changes in their respective NMR and IR spectra.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for observing the proton environment within a molecule. The formation of the sodium salt of adipic acid results in a change in the electronic environment of the protons adjacent to the carbonyl group, leading to a shift in their resonance frequency.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

Compound	Methylene Protons (α to C=O)	Methylene Protons (β to C=O)	Carboxylic Acid Proton	Solvent
Sodium Adipate	~2.20[1]	~1.55[1]	Absent	D ₂ O
Adipic Acid	~2.21	~1.51	~12.0	DMSO-d ₆

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

The most significant difference in the ¹H NMR spectra is the absence of the acidic proton peak (around 12.0 ppm) in the spectrum of **sodium adipate**, which is a clear indicator of the deprotonation of the carboxylic acid groups.[1] The methylene protons alpha and beta to the carboxylate group in **sodium adipate** appear at approximately 2.20 ppm and 1.55 ppm, respectively, when measured in D₂O.[1]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The conversion of the carboxylic acid to a carboxylate salt results in a significant and easily identifiable change in the IR spectrum.

Table 2: Comparative IR Data (Absorption Frequencies in cm⁻¹)

Compound	O-H Stretch (Carboxylic Acid)	C=O Stretch (Carboxylic Acid)	C=O Asymmetric Stretch (Carboxylate)	C=O Symmetric Stretch (Carboxylate)
Sodium Adipate	Absent	Absent	~1550 - 1610	~1360 - 1450
Adipic Acid	~3000 (broad)	~1700 (strong)	Absent	Absent

The IR spectrum of adipic acid is characterized by a broad absorption band around 3000 cm^{-1} due to the O-H stretching of the carboxylic acid and a strong, sharp peak around 1700 cm^{-1} corresponding to the C=O stretching. In contrast, the spectrum of **sodium adipate** will not show these peaks. Instead, it will exhibit two strong absorption bands characteristic of the carboxylate anion: an asymmetric stretching vibration between 1550 and 1610 cm^{-1} and a symmetric stretching vibration between 1360 and 1450 cm^{-1} .

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on proper sample preparation and instrument operation.

^1H NMR Spectroscopy

Objective: To obtain a high-resolution ^1H NMR spectrum of **sodium adipate**.

Materials:

- **Sodium Adipate** sample
- Deuterium oxide (D_2O)
- NMR tube (5 mm)
- Vortex mixer
- Pipettes

Procedure:

- Weigh approximately 10-20 mg of the **sodium adipate** sample and transfer it into a clean, dry vial.
- Add approximately 0.6-0.7 mL of D₂O to the vial.
- Vortex the mixture until the sample is completely dissolved.
- Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.
- Carefully place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.
- Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum using the residual HDO peak (typically around 4.79 ppm) or an internal standard if required.

IR Spectroscopy (KBr Pellet Method)

Objective: To obtain a high-quality solid-state IR spectrum of **sodium adipate**.

Materials:

- **Sodium Adipate** sample
- Potassium bromide (KBr), IR grade, desiccated
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure:

- Place a small amount of KBr powder in an oven at 110°C for at least 2 hours to ensure it is completely dry.
- Weigh approximately 1-2 mg of the **sodium adipate** sample and 100-200 mg of the dried KBr.
- In an agate mortar, grind the **sodium adipate** sample to a fine powder.
- Add the KBr to the mortar and grind the mixture thoroughly to ensure a homogeneous dispersion of the sample in the KBr matrix.
- Transfer the mixture to the die of a pellet press.
- Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
- Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
- Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} . Collect a background spectrum of the empty spectrometer beforehand.
- Process the spectrum to display it in terms of transmittance or absorbance.

IR Spectroscopy (Attenuated Total Reflectance - ATR Method)

Objective: To obtain a rapid, high-quality solid-state IR spectrum of **sodium adipate** with minimal sample preparation.

Materials:

- **Sodium Adipate** sample
- FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
- Spatula

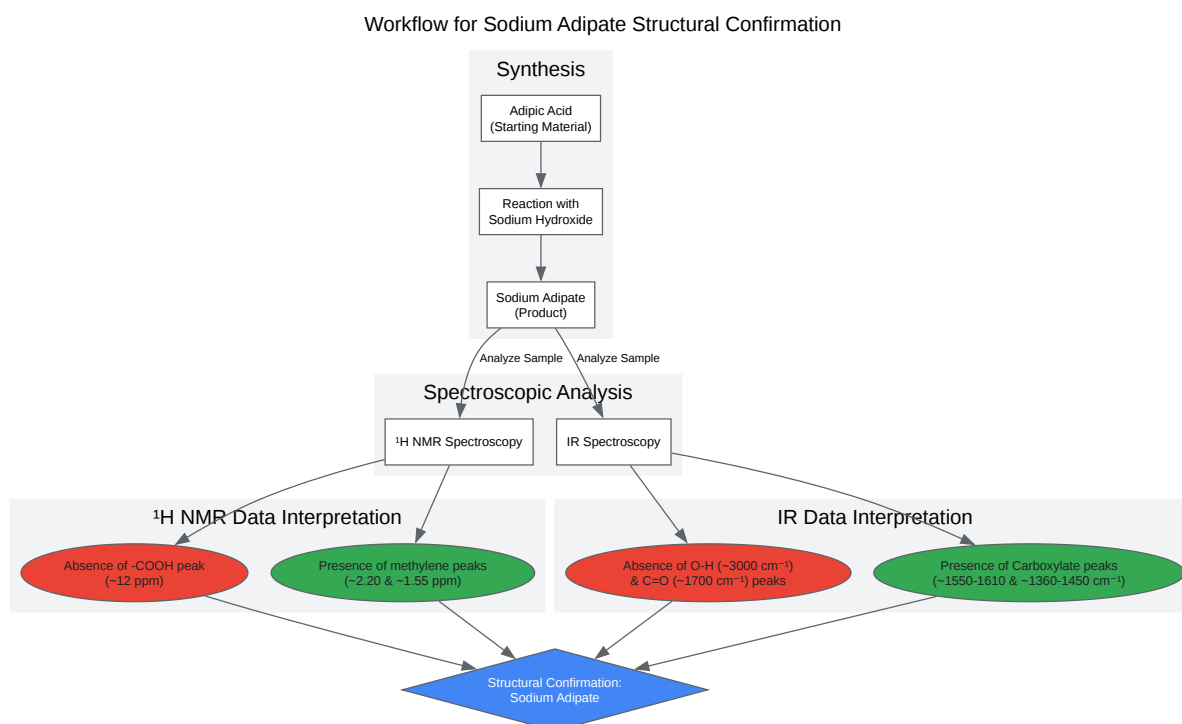
- Solvent for cleaning (e.g., isopropanol) and lint-free wipes

Procedure:

- Ensure the ATR crystal surface is clean by wiping it with a lint-free tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum with the clean, empty ATR crystal.
- Place a small amount of the **sodium adipate** powder directly onto the center of the ATR crystal.
- Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.
- Acquire the IR spectrum of the sample.
- After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of **sodium adipate** using the described spectroscopic techniques.



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Caption: Logical workflow for the confirmation of **sodium adipate** structure using NMR and IR spectroscopy.

Conclusion

The combination of ^1H NMR and IR spectroscopy provides a robust and definitive method for confirming the structure of **sodium adipate** and ensuring its purity. The key diagnostic features are the disappearance of the carboxylic acid signals and the appearance of the characteristic carboxylate signals in their respective spectra. By following the detailed protocols and comparative data presented in this guide, researchers can confidently verify the successful synthesis of **sodium adipate**.

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References

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